1-(4-Isobutylphenyl)propan-1-one
Overview
Description
The compound 1-(4-Isobutylphenyl)propan-1-one is closely related to the well-known anti-inflammatory drug ibuprofen, which is chemically known as 2-(4-isobutylphenyl)propionic acid. The studies provided focus on the synthesis and evaluation of derivatives of ibuprofen and related compounds, which suggests the importance of the isobutylphenyl group in medicinal chemistry .
Synthesis Analysis
The synthesis of ibuprofen derivatives has been explored through various methods. One study describes the synthesis of oligomeric derivatives of ibuprofen using the imidazolide method, resulting in compounds with prolonged anti-inflammatory activity . Another paper reports a multicomponent synthesis of a 4H-pyran molecule that includes the 2-(4-isobutylphenyl)propanal as a starting material, using BF3:OEt2 as a catalyst . An alternate synthesis of ibuprofen itself from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate has been documented, which involves a four-step process . Additionally, a regioselective synthesis of ibuprofen via hydrocarboxylation of 1-(4-isobutylphenyl) ethanol has been achieved using a palladium complex catalyst, highlighting a method that provides high selectivity under moderate conditions .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their pharmacological properties. The study on the 4H-pyran molecule provides detailed insights into its molecular structure using spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra. The single-crystal X-ray structural analysis reveals a "flattened-boat" conformation of the pyran ring, which could be significant for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their efficiency and selectivity. The oligomeric derivatives of ibuprofen were synthesized to enhance the drug's activity and duration of action . The multicomponent reaction for the 4H-pyran molecule synthesis is noted for its good yield, indicating a highly efficient process . The regioselective hydrocarboxylation reaction for ibuprofen synthesis emphasizes the importance of reaction conditions such as carbon monoxide pressure and the nature of the catalyst system for achieving the desired product .
Physical and Chemical Properties Analysis
While the provided papers do not extensively detail the physical and chemical properties of 1-(4-Isobutylphenyl)propan-1-one, they do provide insights into the properties of closely related compounds. For instance, the oligomeric derivatives of ibuprofen were evaluated for their anti-inflammatory activity, which is a key pharmacological property . The computational studies on the 4H-pyran molecule, including vibrational spectrum and HOMO-LUMO analysis, offer a glimpse into the electronic properties that may influence the compound's reactivity and stability .
Scientific Research Applications
Synthesis and Biological Evaluation
1-(4-Isobutylphenyl)propan-1-one has been used in the synthesis of new hybrid compounds. For instance, a hybrid combining this compound with 1,2,3,4-tetrahydroquinoline was synthesized and evaluated for various biological activities including antioxidant, antitryptic, and inhibition of albumin denaturation activity. These properties are essential in exploring therapeutic potentials of new drugs (Manolov, Ivanov, & Bojilov, 2022).
Degradation Studies
The degradation of ibuprofen, which includes 1-(4-Isobutylphenyl)propan-1-one as a degradation product, was studied under oxidative and thermal conditions. This research is significant in understanding the stability and shelf life of pharmaceutical products (Caviglioli et al., 2002).
Mechanochemistry in Pharmaceutical Detoxification
Mechanochemical treatment of ibuprofen led to the formation of 1-(4-Isobutylphenyl)propan-1-one among other products. This study offers insights into environmentally friendly methods for detoxifying expired pharmaceuticals (Andini et al., 2012).
Polymer Derivatives in Drug Delivery
Research on oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) revealed enhanced anti-inflammatory activity and extended drug release, showcasing the potential of 1-(4-Isobutylphenyl)propan-1-one derivatives in improving drug efficacy and delivery (Cecchi et al., 1981).
Environmental Microbial Degradation
1-(4-Isobutylphenyl)propan-1-one is also relevant in environmental studies. A Sphingomonas sp. strain was found to metabolize ibuprofen into this compound among others, highlighting the role of environmental bacteria in drug degradation (Murdoch & Hay, 2005).
Optical Nonlinearity in Material Science
Studies on hydrazones derived from 1-(4-Isobutylphenyl)propan-1-one have indicated potential applications in optical materials. This research is crucial for developing new materials for optical devices like limiters and switches (Naseema et al., 2012).
Synthesis of Ibuprofen
The synthesis of ibuprofen, involving 1-(4-Isobutylphenyl)propan-1-one as an intermediate, has been explored through various methods, contributing to the efficient production of this widely used drug (Kogure, Nakagawa, & Fukawa, 1975).
properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIKPBHFMNTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208503 | |
Record name | 4'-Isobutylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)propan-1-one | |
CAS RN |
59771-24-3 | |
Record name | 1-[4-(2-Methylpropyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59771-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Isobutylpropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059771243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Isobutylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-isobutylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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